

# 5-Bromovaleronitrile: A Technical Guide to Its Properties and Synthetic Utility

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## Compound of Interest

Compound Name: 5-Bromovaleronitrile

Cat. No.: B1265816

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This technical guide provides a comprehensive overview of the available physicochemical data for **5-bromovaleronitrile**, a versatile bifunctional molecule of significant interest in organic synthesis and drug development. While specific experimental thermochemical data such as enthalpy of formation remains elusive in publicly accessible literature, this document compiles essential physical properties and details a key synthetic protocol. Furthermore, it illustrates the compound's synthetic utility through reaction pathway diagrams.

## Physicochemical Properties

A summary of the key physical and chemical properties of **5-bromovaleronitrile** is presented below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>8</sub> BrN	[1][2]
Molecular Weight	162.03 g/mol	[1][3]
CAS Number	5414-21-1	[1][2][3]
Appearance	Colorless to light orange to yellow clear liquid	[4]
Density	1.388 g/mL at 25 °C	[3][5]
Boiling Point	110-111 °C at 12 mmHg	[4]
Refractive Index	n <sub>20</sub> /D 1.478	[3][5]
Flash Point	110 °C (230 °F) - closed cup	[3][5]
Water Solubility	Slightly soluble (4.1 g/L at 25°C)	[4]

## Synthesis and Experimental Protocol

**5-Bromovaleronitrile** can be synthesized from 1,4-dibromobutane. A detailed experimental protocol for its synthesis and subsequent hydrolysis to 5-bromovaleric acid, based on patent literature, is provided below.[6]

### Synthesis of 5-Bromovaleronitrile from 1,4-Dibromobutane

Materials:

- 1,4-dibromobutane
- 30% Sodium cyanide solution
- Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
- Water

- Anhydrous sodium sulfate

#### Procedure:

- To a reaction flask, add 1 molar equivalent of 1,4-dibromobutane and a catalytic amount of a phase-transfer catalyst.
- With stirring, slowly add 1.2 molar equivalents of a 30% aqueous sodium cyanide solution. The addition should be controlled to maintain the reaction temperature at  $65 \pm 10$  °C over approximately 3 hours.
- After the addition is complete, maintain the reaction mixture at  $70 \pm 5$  °C for 3 hours to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature, which should result in the separation of layers.
- Separate the organic layer and wash it with water.
- Dry the organic layer over anhydrous sodium sulfate.
- Purify the crude **5-bromovaleronitrile** by vacuum distillation to obtain the final product.

## Hydrolysis of 5-Bromovaleronitrile to 5-Bromovaleric Acid

#### Materials:

- **5-Bromovaleronitrile**
- 70% Sulfuric acid
- Organic solvent for crystallization (e.g., ethyl acetate, petroleum ether, or n-hexane)

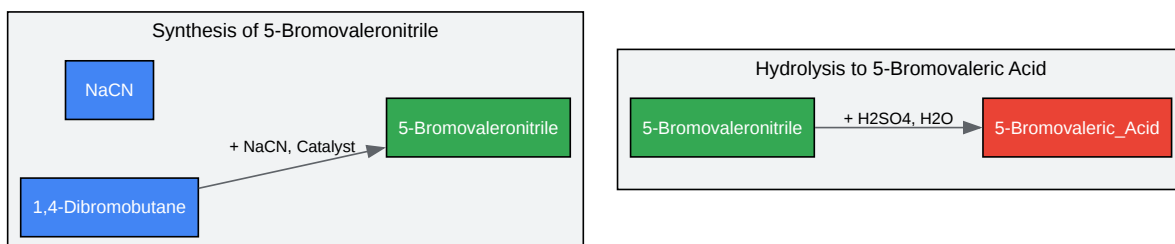
#### Procedure:

- In a reaction flask, add 2 molar equivalents of 70% sulfuric acid.

- Heat the sulfuric acid to a temperature range of 100-110 °C.
- Slowly add 1 molar equivalent of **5-bromovaleronitrile** to the hot acid over a period of 3 hours.
- After the addition is complete, maintain the reaction mixture at the same temperature for an additional 3 hours.
- Cool the mixture to room temperature, leading to the separation of layers.
- The product, 5-bromovaleric acid, can be isolated and purified by crystallization from a suitable organic solvent.

## Synthetic Pathways and Logical Relationships

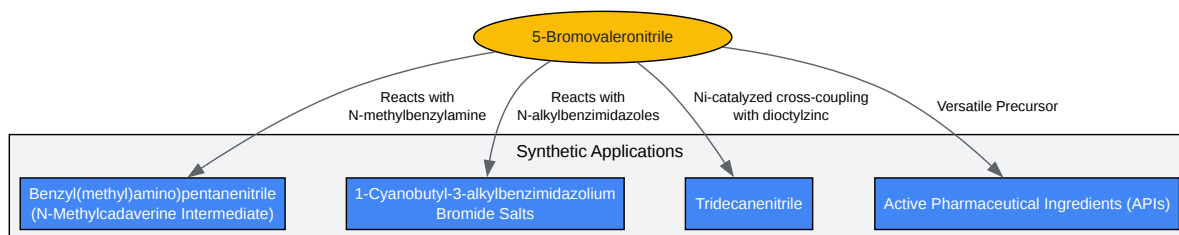
The following diagrams, generated using the DOT language, illustrate key synthetic pathways involving **5-bromovaleronitrile**.



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Caption: Synthesis of **5-Bromovaleronitrile** and its hydrolysis to 5-Bromovaleric Acid.

**5-Bromovaleronitrile** serves as a key intermediate in the synthesis of a variety of organic compounds due to its two reactive functional groups: the bromo and the nitrile moieties.



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Caption: **5-Bromovaleronitrile** as a versatile intermediate in organic synthesis.[3][4][7]

## Determination of Thermochemical Data

While specific thermochemical data for **5-bromovaleronitrile** is not readily available, this section outlines the general experimental methods used to determine such properties for organic compounds. These techniques are crucial for a complete understanding of a compound's thermodynamic stability and reactivity.

Experimental Methodologies:

- **Combustion Calorimetry:** This is the primary method for determining the enthalpy of formation ( $\Delta_f H^\circ$ ) of organic compounds. The substance is burned in an excess of oxygen in a bomb calorimeter, and the heat released during the combustion is measured. From the heat of combustion, the standard enthalpy of formation can be calculated.[8]
- **Differential Scanning Calorimetry (DSC):** DSC is used to measure heat capacity ( $C_p$ ) as a function of temperature. It can also be used to determine the enthalpies of phase transitions, such as melting and boiling.
- **Effusion-based techniques:** Methods like Knudsen effusion or torsion effusion can be used to measure the vapor pressure of a substance as a function of temperature. From this data, the enthalpy of sublimation or vaporization can be derived using the Clausius-Clapeyron equation.

- **Quantum Chemical Calculations:** In the absence of experimental data, computational methods such as ab initio calculations or density functional theory (DFT) can be employed to estimate thermochemical properties. These calculations provide theoretical values for enthalpy of formation, entropy, and heat capacity.

The determination of these thermochemical parameters is vital for process safety assessments, reaction engineering, and the development of thermodynamic databases. For a compound like **5-bromovaleronitrile**, with its potential applications in pharmaceuticals and materials science, obtaining such data through experimental measurement or high-level computational studies would be a valuable contribution to the field.

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